molecular formula C18H22N4O2S B2468264 (E)-2-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)ethenesulfonamide CAS No. 1235683-05-2

(E)-2-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)ethenesulfonamide

Cat. No.: B2468264
CAS No.: 1235683-05-2
M. Wt: 358.46
InChI Key: UVSWFVZIQQBZMN-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)ethenesulfonamide is a useful research compound. Its molecular formula is C18H22N4O2S and its molecular weight is 358.46. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of (E)-2-phenyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)ethenesulfonamide, also known as Ohtuvayre, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This results in bronchodilation and non-steroidal anti-inflammatory effects .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can lead to relaxation of smooth muscle in the airways, resulting in bronchodilation. Additionally, the anti-inflammatory effects may result from the inhibition of inflammatory cell activation and cytokine production .

Pharmacokinetics

It is known that ohtuvayre is delivered directly to the lungs through a standard jet nebulizer . This method of administration allows for a high local concentration of the drug in the lungs, potentially improving its bioavailability and therapeutic effect.

Result of Action

The combined bronchodilator and anti-inflammatory effects of Ohtuvayre can lead to improved lung function and reduced symptoms in patients with chronic obstructive pulmonary disease (COPD) . In clinical trials, Ohtuvayre demonstrated clinical benefits both alone and when used with other maintenance therapies .

Properties

IUPAC Name

(E)-2-phenyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c23-25(24,14-9-16-5-2-1-3-6-16)21-15-17-7-12-22(13-8-17)18-19-10-4-11-20-18/h1-6,9-11,14,17,21H,7-8,12-13,15H2/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSWFVZIQQBZMN-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C=CC2=CC=CC=C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNS(=O)(=O)/C=C/C2=CC=CC=C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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